molecular formula C17H14O4 B13127940 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- CAS No. 105706-01-2

9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-

Cat. No.: B13127940
CAS No.: 105706-01-2
M. Wt: 282.29 g/mol
InChI Key: GNOSWHOGNRQXKM-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-methylanthracene-9,10-dione is an organic compound with the molecular formula C₁₇H₁₄O₄. It is a derivative of anthraquinone, characterized by the presence of methoxy and methyl groups at specific positions on the anthracene ring. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 2,3-dimethoxy-6-methylanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with methoxy and methyl substituents. One common method includes the use of toluene and anhydrous aluminum chloride, where the reaction mixture is heated to 45-50°C and then cooled while adding phthalic anhydride. The resulting mixture is then treated with a 10% sulfuric acid solution, followed by washing, layering, and separation to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

2,3-Dimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed from these reactions are typically intermediates used in dye and pigment synthesis .

Scientific Research Applications

2,3-Dimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as apoptosis and oxidative stress. Its derivatives can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

2,3-Dimethoxy-6-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of 2,3-dimethoxy-6-methylanthracene-9,10-dione lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .

Biological Activity

9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- (C₁₇H₁₄O₄) is a derivative of anthraquinone known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features methoxy and methyl groups that enhance its reactivity and biological potential.

The compound is characterized by a yellow crystalline appearance and is soluble in organic solvents. Its structure allows it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of 9,10-anthracenedione exhibit potent anticancer activity. For instance, studies have shown that these compounds can inhibit human topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition is similar to the action of established anticancer drugs like mitoxantrone .

In a comparative study of various anthracenedione derivatives, it was found that 9,10-anthracenedione derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been recognized for its antimicrobial properties. In vitro studies showed that 9,10-anthracenedione derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways .

The biological activity of 9,10-anthracenedione is largely attributed to its ability to interact with cellular components such as DNA and proteins. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration. Upon entering the cell, it can induce oxidative stress and alter signaling pathways related to cell survival and proliferation .

Study 1: Anticancer Efficacy

A study evaluated the effects of 9,10-anthracenedione on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to conventional chemotherapeutic agents. The study concluded that the compound induces apoptosis through ROS generation .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The findings revealed that derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as a therapeutic agent for bacterial infections .

Comparative Analysis

Compound Anticancer Activity Antimicrobial Activity Mechanism
9,10-AnthracenedioneHighModerateROS generation
2-Methyl-9,10-anthraquinoneModerateLowDNA intercalation
MitoxantroneVery HighNoneTopoisomerase II inhibition

Properties

CAS No.

105706-01-2

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2,3-dimethoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C17H14O4/c1-9-4-5-10-11(6-9)17(19)13-8-15(21-3)14(20-2)7-12(13)16(10)18/h4-8H,1-3H3

InChI Key

GNOSWHOGNRQXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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